![molecular formula C15H9F2N3OS B5805420 N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5805420.png)
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide, also known as DZNep, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DZNep is a synthetic compound that was first synthesized in 2009 and has since been extensively studied for its ability to inhibit the activity of the polycomb repressive complex 2 (PRC2), a protein complex that regulates gene expression.
Mecanismo De Acción
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide inhibits the activity of PRC2 by reducing the levels of the histone methyltransferase enhancer of zeste homolog 2 (EZH2), a key component of the complex. This results in the reactivation of tumor suppressor genes that are normally silenced by PRC2.
Biochemical and Physiological Effects:
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, as well as inhibit the migration and invasion of cancer cells. Additionally, N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide has been found to have anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide in lab experiments is its ability to inhibit the activity of PRC2, which is known to play a role in the development of various types of cancers. Additionally, N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide has been found to induce apoptosis and inhibit cell proliferation in cancer cells, making it a potential therapeutic agent for cancer treatment. However, one limitation of using N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide in lab experiments is its potential toxicity, which can vary depending on the cell type and concentration used.
Direcciones Futuras
There are many potential future directions for the use of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide in scientific research. One area of interest is the development of combination therapies that include N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide and other anti-cancer agents. Additionally, further research is needed to better understand the mechanisms underlying the anti-inflammatory effects of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide. Finally, there is potential for the development of more potent and selective inhibitors of PRC2 that are based on the structure of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide.
Métodos De Síntesis
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide can be synthesized through a multi-step process involving the condensation of 2,4-difluoroaniline with thioacetamide, followed by the reaction of the resulting thiazole intermediate with nicotinoyl chloride. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of PRC2, which is known to play a role in the development of various types of cancers. Additionally, N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide has been found to induce apoptosis and inhibit cell proliferation in cancer cells.
Propiedades
IUPAC Name |
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N3OS/c16-10-3-4-11(12(17)6-10)13-8-22-15(19-13)20-14(21)9-2-1-5-18-7-9/h1-8H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOUEKIZWSVGMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.